Bienvenue dans la boutique en ligne BenchChem!

Dibenzyline

Pheochromocytoma Perioperative Management Hemodynamics

Phenoxybenzamine (Dibenzyline) is the definitive irreversible α-adrenoceptor antagonist, achieving covalent, non-competitive receptor blockade that cannot be surmounted by catecholamine surges—a critical advantage in pheochromocytoma surgical models. With a ~24-hour half-life and 3–4 day duration determined by receptor turnover, not plasma levels, it is functionally irreplaceable by reversible agents (prazosin, doxazosin, phentolamine). Essential for neuro-urological LUT research, adrenoceptor turnover assays, and high-sympathetic-tone cardiovascular models. Procure with confidence for reproducible, publication-grade receptor pharmacology studies.

Molecular Formula C18H23Cl2NO
Molecular Weight 340.3 g/mol
Cat. No. B7790872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyline
Molecular FormulaC18H23Cl2NO
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)[NH+](CCCl)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H
InChIKeyVBCPVIWPDJVHAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxybenzamine (Dibenzyline) Procurement Guide: Core Pharmacological Profile


Phenoxybenzamine, commercially known as Dibenzyline, is a synthetic haloalkylamine that functions as a non-selective, irreversible antagonist at both alpha-1 and alpha-2 adrenergic receptors [1]. It achieves this through the covalent alkylation of the receptor's active site, forming a permanent bond that requires de novo receptor synthesis for recovery of function . This irreversible mechanism is the foundational differentiator from competitive alpha-blockers, resulting in an exceptionally long duration of action with a half-life of approximately 24 hours and therapeutic effects persisting for 3-4 days after a single dose [2].

Dibenzyline Differentiation: Why Irreversible Antagonism Precludes Simple Substitution


The irreversible covalent binding of Dibenzyline to alpha-adrenoceptors precludes its substitution with reversible, competitive alpha-blockers such as phentolamine, prazosin, doxazosin, or terazosin [1]. While competitive antagonists can be displaced by surges in endogenous catecholamines—a critical concern in pheochromocytoma surgery—the non-competitive blockade established by Dibenzyline is insurmountable, providing a more predictable and sustained attenuation of catecholamine-mediated responses [2]. This mechanistic distinction results in a pharmacodynamic profile where the duration of effect is determined by receptor turnover (~24-hour half-life) rather than plasma drug concentration, rendering it functionally distinct from all reversible alternatives in its class [3].

Dibenzyline Comparative Efficacy: Quantitative Evidence for Scientific Selection


Dibenzyline vs. Doxazosin: Superior Intraoperative Hemodynamic Stability in Pheochromocytoma Resection

In patients undergoing surgical resection for pheochromocytoma, preoperative alpha-blockade with Dibenzyline (phenoxybenzamine) results in a reduced duration of severe intraoperative hypertensive episodes compared to the selective alpha-1 antagonist doxazosin [1]. This difference is particularly pronounced during critical hypertensive crises where immediate pharmacologic intervention is required [2].

Pheochromocytoma Perioperative Management Hemodynamics

Dibenzyline vs. Phentolamine: Irreversible Binding Confers Prolonged Duration of Action

Dibenzyline demonstrates a fundamentally different pharmacokinetic profile from the reversible antagonist phentolamine due to its covalent binding mechanism [1]. While phentolamine has a short elimination half-life of approximately 19 minutes, necessitating continuous or frequent dosing, Dibenzyline exhibits a half-life of approximately 19-24 hours with a single dose providing alpha-blockade lasting 3-4 days [2].

Pharmacokinetics Alpha-adrenoceptor Half-life

Dibenzyline vs. Prazosin: Differential Selectivity for Postsynaptic Alpha-1 Adrenoceptors

While both Dibenzyline and prazosin effectively block postsynaptic alpha-1 adrenoceptors, Dibenzyline additionally blocks presynaptic alpha-2 receptors due to its non-selective nature [1]. This dual blockade results in enhanced norepinephrine release, a phenomenon not observed with the highly selective prazosin [2].

Alpha-adrenoceptor Selectivity Vascular Smooth Muscle

Dibenzyline in Neurogenic Bladder: Urodynamically Proven Reduction in Outlet Resistance

In patients with neurogenic bladder dysfunction secondary to spinal cord injury, treatment with Dibenzyline (40 mg/day) produces a clinically significant reduction in bladder outlet resistance [1]. A study of 249 patients demonstrated that Dibenzyline effectively reduces residual urine volume, with best results achieving a reduction to 60 mL or less in specific patient subgroups [2].

Neurogenic Bladder Urodynamics Spinal Cord Injury

Dibenzyline vs. Selective Alpha-1 Blockers: Pronounced Reflex Tachycardia Due to Alpha-2 Blockade

Dibenzyline's non-selective blockade of both alpha-1 and alpha-2 adrenoceptors produces a more pronounced reflex tachycardia compared to selective alpha-1 antagonists like prazosin [1]. This is because the blockade of presynaptic alpha-2 receptors removes an inhibitory feedback loop, thereby enhancing norepinephrine release and exacerbating baroreceptor-mediated increases in heart rate [2].

Pharmacodynamics Reflex Tachycardia Alpha-2 Adrenoceptor

Dibenzyline Application Scenarios: Targeted Use Cases Driven by Differential Evidence


Preoperative Preparation for Pheochromocytoma Resection

Dibenzyline is the benchmark alpha-antagonist for preoperative management of pheochromocytoma, a catecholamine-secreting tumor, due to its non-competitive, irreversible blockade. The evidence demonstrates that this mechanism provides superior attenuation of intraoperative hypertensive crises compared to competitive antagonists like doxazosin [1]. This ensures greater hemodynamic stability during surgical manipulation of the tumor, a critical factor in minimizing perioperative cardiovascular complications.

Urodynamic Research in Neurogenic Bladder Dysfunction

Dibenzyline is a validated tool for investigating lower urinary tract function in spinal cord injury models and patients. Its ability to relax the bladder neck and proximal urethra by blocking alpha-adrenoceptors leads to quantifiable urodynamic improvements, specifically a reduction in post-void residual urine volume and decreased outlet resistance [2]. This makes it an essential compound for research into neuro-urological pharmacology and the pathophysiology of detrusor-sphincter dyssynergia.

Pharmacological Studies on Alpha-Adrenoceptor Kinetics and Turnover

The covalent, irreversible binding of Dibenzyline makes it an indispensable molecular probe for studying adrenoceptor biology. By permanently inactivating a pool of receptors, researchers can measure the rate of de novo receptor synthesis and functional recovery, a parameter impossible to isolate with reversible antagonists [3]. This utility extends to radioligand binding assays and in vivo studies aimed at quantifying receptor reserve and signal transduction pathways.

Induction of a Reflex Tachycardia Model in Cardiovascular Research

Dibenzyline's unique pharmacodynamic profile, characterized by non-selective alpha-blockade, predictably induces a robust reflex tachycardia. This is a direct consequence of enhanced norepinephrine release secondary to alpha-2 receptor antagonism [4]. In cardiovascular pharmacology, Dibenzyline can be employed as a pharmacological tool to establish a model of high sympathetic tone, allowing for the evaluation of compensatory mechanisms or the efficacy of novel chronotropic agents.

Quote Request

Request a Quote for Dibenzyline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.